molecular formula C11H7N3 B12989778 [2,3'-Bipyridine]-6-carbonitrile

[2,3'-Bipyridine]-6-carbonitrile

Cat. No.: B12989778
M. Wt: 181.19 g/mol
InChI Key: MEYDEUSYUWSFFX-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-6-carbonitrile is a disubstituted bipyridine derivative of significant interest in advanced materials research and coordination chemistry. Its molecular structure serves as an excellent chelating ligand for various transition metal ions, forming stable complexes critical for studying electron transfer processes and photophysical properties . A primary research application of this compound and its analogs is in the development of blue phosphorescent organic light-emitting diodes (OLEDs) . Electron-withdrawing substituents, such as the nitrile group, are highly desirable for this purpose, as they can lead to a larger triplet energy in the resulting heavy transition metal complexes compared to alkoxy-substituted ligands, which is a key challenge in OLED technology . This makes it a strong candidate for synthesizing novel blue-emitting materials. The compound also serves as a versatile precursor in organic synthesis. The nitrile functional group provides a handle for further chemical transformation into other valuable functional groups, such as hydroxamic acids, which can be developed into potential therapeutic agents with epigenetic modulation capabilities . Bipyridine scaffolds, in general, are foundational building blocks for supramolecular architectures and catalysts . Key Research Applications: Coordination Chemistry & Catalysis: Acts as a chelating ligand for transition metals (e.g., Pt, Ru, Cu) to create complexes for catalytic and materials science applications . OLED & Photophysical Materials: Serves as a key building block for blue phosphorescent emitters in display and lighting technologies . Pharmaceutical & Bioactive Intermediates: Used in the synthesis of novel molecules with investigated biological activity, such as hydroxamic acid derivatives . Supramolecular Chemistry: Functions as a fundamental component in the construction of complex molecular assemblies and functional materials . Notice: This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

6-pyridin-3-ylpyridine-2-carbonitrile

InChI

InChI=1S/C11H7N3/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H

InChI Key

MEYDEUSYUWSFFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CN=CC=C2)C#N

Origin of Product

United States

Coordination Chemistry and Ligand Design Principles of 2,3 Bipyridine 6 Carbonitrile

Complexation with Transition Metals

Influence of Bulky Ligands on Metal Coordination with Bipyridines

The coordination environment of a metal center is profoundly affected by the steric bulk of its ligands. In complexes involving bipyridine scaffolds, the introduction of bulky ancillary ligands can dictate the geometry, stability, and reactivity of the resulting complex. While specific experimental data on [2,3'-Bipyridine]-6-carbonitrile with bulky co-ligands is not prevalent, established principles allow for a detailed extrapolation.

The primary effect of bulky ligands is steric repulsion, which can influence the bite angle of the chelating bipyridine. For a dicoordinated metal complex, bulky ligands will generally favor a more linear arrangement to minimize steric clash. vu.nl A smaller bite angle, often enforced by the bipyridine backbone, can lead to increased repulsion between the ancillary ligands and a substrate, potentially lowering catalytic activity. vu.nl Conversely, this steric hindrance can also be beneficial, for instance, by creating a protected coordination pocket that enhances selectivity or stabilizes reactive intermediates. For example, in Ni-catalyzed cross-coupling reactions, bulky substituents on the bipyridine ligand have been shown to stabilize lower oxidation states of the metal center. nih.gov

However, a counterintuitive phenomenon known as "steric attraction" or the "sticky pancake" effect can also occur. When large, flat ligands are involved, attractive dispersion forces between their surfaces can stabilize a non-linear geometry, effectively softening the resistance to bending the ligand-metal-ligand angle. vu.nl

For a complex containing this compound, the introduction of a bulky co-ligand, such as a sterically demanding phosphine (B1218219), would create a highly asymmetric steric environment. The bulk would likely be directed away from the nitrile-substituted ring, potentially influencing the binding and orientation of a substrate, which could be exploited in asymmetric catalysis.

Table 1: Calculated Cone Angles for Bidentate Bipyridyl Ligands

This table presents quantitative estimates of steric ligand effects for various bidentate bipyridyl ligands, which can be used to predict their influence on the coordination sphere. psu.edu

LigandCone Angle (°)
2,2′-bipyridine (bpy)156
1,10-phenanthroline (phen)161
4,7-dimethyl-1,10-phenanthroline161
2,9-dimethyl-1,10-phenanthroline196
2,2′-biquinoline (biq)179
6,6′-dichloro-2,2′-bipyridine170

Data sourced from a study on [Ru(H₂O)(N-N)(trpy)]²⁺ complexes. The cone angles were calculated based on the correlation between ligand substitution rates and the known steric and electronic properties of phosphine ligands. psu.edu

Rational Ligand Design for Tailored Coordination Environments

Rational ligand design focuses on the deliberate synthesis of molecules with specific features to control the properties of the resulting metal complexes. acs.orgrsc.orgacs.org The structure of this compound is a prime example of such design, incorporating two key features: asymmetry and an electron-withdrawing substituent.

Asymmetry: The 2,3'-bipyridine (B14897) core lacks the C₂ symmetry of the more common 2,2'-bipyridine (B1663995). This inherent asymmetry leads to the formation of metal complexes with lower symmetry, which can be highly desirable in catalysis for creating specific binding pockets and inducing stereoselectivity. rsc.org

Electronic Effects: The cyano (-CN) group at the 6-position is strongly electron-withdrawing. This has a significant impact on the electronic properties of the ligand and, by extension, the coordinated metal center. The nitrile group lowers the energy of the ligand's π* orbitals. In metal complexes, this can facilitate metal-to-ligand charge transfer (MLCT) and stabilize the metal center in higher oxidation states. researchgate.net This tuning of redox potential is a critical aspect of designing catalysts for specific reactions, such as CO₂ reduction.

Studies on related fac-Re(bpy)(CO)₃Cl complexes have shown that electron-withdrawing substituents like -CN can impact catalytic activity. While moderate electron-donating groups tended to increase activity for CO₂ reduction, strongly withdrawing groups like -CN and -CF₃ required a third reduction to activate the complex, which could lead to catalyst destabilization. acs.org This highlights the delicate balance required in ligand design. The strategic placement of the cyano group in this compound allows for fine-tuning of the electronic environment of the metal, a key principle in developing catalysts for specific transformations. nih.gov

Supramolecular Assembly and Metallosupramolecular Architectures Involving Bipyridine Units

Bipyridine ligands are fundamental building blocks in supramolecular chemistry, used to construct complex, multi-component architectures such as coordination polymers, macrocycles, and dendrimers. nih.govelsevierpure.com The directional nature of the nitrogen donors allows for the predictable self-assembly of intricate structures when combined with metal ions.

While specific assemblies of this compound are not widely reported, its structural features suggest several possibilities for forming metallosupramolecular architectures:

Bridging Ligand: The 2,3'-bipyridine unit can act as a "bent" or asymmetric linker between two metal centers, in contrast to the linear bridging provided by 4,4'-bipyridine. This can lead to the formation of unique cyclic or polymeric structures.

Role of the Nitrile Group: The cyano group introduces an additional potential coordination site. The nitrogen atom of the nitrile can act as a donor, bridging to another metal center. Cyano-bridged coordination polymers are well-known and often exhibit interesting magnetic or porous properties. elsevierpure.com The this compound ligand could therefore chelate one metal center via its bipyridine unit while the nitrile group extends the structure into a 1D, 2D, or 3D network.

Hydrogen Bonding and π-π Stacking: In the solid state, bipyridine-containing complexes often engage in π-π stacking and hydrogen bonding interactions, which direct the formation of higher-order supramolecular structures. nih.gov The nitrile group can also act as a hydrogen bond acceptor, further influencing the packing and final architecture of the assembly.

Ligand Role in Catalytic Processes and Mechanistic Implications

The ligand in a metal complex is not a passive spectator; it plays a crucial role in the catalytic cycle by modulating the electronic properties of the metal, influencing substrate binding, and stabilizing intermediates. The unique features of this compound have direct mechanistic implications for potential catalytic applications.

In the context of CO₂ reduction catalysis by Re(bpy) complexes, the electronic nature of the bipyridine substituent determines the overpotential and rate of the reaction. While electron-donating groups can increase catalyst activity, strongly electron-withdrawing groups like cyano can shift the reduction potential and alter the catalytic mechanism. acs.org A study on Re(4,4'-R-bpy)(CO)₃Cl complexes showed that for R=CN, the catalyst required a more negative potential for activation. acs.org This suggests that a complex of this compound would likely exhibit a higher oxidation potential compared to its unsubstituted counterpart, which could be advantageous for oxidative catalytic cycles.

Furthermore, the asymmetry of the ligand could be exploited in asymmetric catalysis. The distinct steric and electronic environment on either side of the metal center could lead to preferential binding or activation of a prochiral substrate, enabling enantioselective transformations.

Table 2: Effect of Bipyridine Substituents on Catalytic Activity for CO₂ Reduction

This table summarizes findings from a study on Re(4,4'-R-bpy)(CO)₃Cl complexes, illustrating the impact of electronic substituent effects on catalytic rates.

Substituent (R)k_cat (s⁻¹)Overpotential (V)
OCH₃2040.72
tBu62060.67
CH₃15810.69
H12970.67
CF₃1000.63
CN100.62

Data represents catalytic rate constants (k_cat) for CO₂ reduction in the presence of 1 M phenol (B47542). The results show that moderate electron-donating groups enhance activity, while strong electron-withdrawing groups like CN significantly decrease the rate under these conditions. acs.org

Theoretical and Computational Investigations of 2,3 Bipyridine 6 Carbonitrile Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and geometric structures of molecules. For systems like [2,3'-Bipyridine]-6-carbonitrile, these methods provide insights into bond lengths, angles, and the distribution of electron density, which are critical for understanding its coordination behavior and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic and organometallic compounds due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov For bipyridine ligands, DFT calculations can accurately predict ground-state geometries, vibrational frequencies, and electronic properties such as orbital energies. nih.gov The introduction of a nitrile group at the 6-position of the 2,3'-bipyridine (B14897) scaffold is expected to significantly influence its electronic structure by withdrawing electron density from the pyridine (B92270) ring.

DFT studies on related functionalized bipyridines and their metal complexes have demonstrated that substituents strongly modulate the electronic landscape. For instance, in a study of Re(I) tricarbonyl complexes with 5,5'-diamino-2,2'-bipyridine, DFT calculations showed that the amine groups destabilize the π* orbitals of the ligand. rsc.org Conversely, the electron-withdrawing nitro groups in dinitropyridine derivatives enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack. researchgate.net For this compound, the cyano group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor compared to unsubstituted 2,3'-bipyridine.

Table 1: Representative DFT-Calculated Geometrical Parameters for Bipyridine Systems Note: This table presents typical values for bipyridine systems to illustrate what DFT calculations can provide. Specific values for this compound would require a dedicated computational study.

Parameter Typical Value (Uncomplexed) Typical Value (Complexed to Metal)
C-C (inter-ring) bond length ~1.49 Å ~1.48 Å
C-N bond length (in ring) ~1.34 Å ~1.35 Å
C-C bond length (in ring) ~1.39 Å ~1.40 Å
Inter-ring dihedral angle Variable (can be non-planar) Near-planar

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties, such as electronic transition energies and oscillator strengths, which correspond to UV-Vis absorption spectra. uci.educecam.org This method is crucial for understanding the photophysical behavior of bipyridine complexes, which often exhibit important electronic transitions. acs.org

For a molecule like this compound, TD-DFT can predict ligand-centered (LC) transitions, which are typically π → π* transitions within the aromatic system. When complexed to a transition metal, new, often intense, absorption bands can appear, which are assigned as metal-to-ligand charge transfer (MLCT) transitions. acs.org In these transitions, an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. The energy of these MLCT bands is highly sensitive to the nature of the ligand. The electron-withdrawing cyano group in this compound would lower the energy of the ligand's π* orbitals, leading to a red-shift (lower energy) of the MLCT absorption bands compared to complexes with unsubstituted bipyridine ligands.

The character of electronic transitions can be assigned by analyzing the molecular orbitals involved. researchgate.net For instance, in a study of 2,2'-bipyridine-3,3'-diol, TD-DFT was used to analyze the transitions and elucidate the interplay between excited-state intramolecular proton transfer (ESIPT) and thermally activated delayed fluorescence (TADF). semanticscholar.org Similar analyses for complexes of this compound would reveal the nature of its excited states, which is vital for applications in photoredox catalysis or as photosensitizers.

Prediction of Redox Potentials and Electrochemical Characteristics

The redox properties of bipyridine ligands are fundamental to their application in electrochemistry and redox catalysis. Computational methods, particularly DFT, have proven effective in predicting the reduction potentials of organic molecules, often showing good correlation with experimental values. mdpi.comnih.gov

Studies on cyanopyridines and related compounds have shown that the position of the electron-withdrawing cyano group significantly impacts the reduction potential. researchgate.net A computational and experimental study on various cyanopyridines found that their reduction potentials are typically low (around -2.2 V vs. Fc+/0). researchgate.net The addition of a phenyl group to the cyanopyridine scaffold was predicted to have a modest effect on the reduction potential, reinforcing the idea that the core heterocycle and its primary substituent are dominant factors. researchgate.net

For this compound, the presence of the cyano group is expected to make it more easily reduced than unsubstituted 2,3'-bipyridine. The reduction potential can be computationally estimated by calculating the Gibbs free energy difference between the neutral molecule and its radical anion in a simulated solvent environment. These calculations can guide the design of bipyridine-based systems for applications like redox flow batteries, where tunable redox potentials are essential. researchgate.netfrontiersin.org

Table 2: Calculated and Experimental Reduction Potentials for Selected Cyanopyridines Data extracted from a study on anolytes for redox flow batteries, illustrating the predictive power of computational methods. researchgate.net

Compound Calculated E1/2 (V vs. Fc+/0) Experimental E1/2 (V vs. Fc+/0)
2-Cyanopyridine -2.19 -2.23
3-Cyanopyridine -2.10 -2.12
4-Cyanopyridine -2.24 -2.25
2-Cyano-6-phenylpyridine -2.19 -2.14

Acidity (pKa) Predictions and Protonation Equilibria

The basicity of the nitrogen atoms in bipyridine ligands, quantified by the pKa of their conjugate acids, is crucial for their coordination chemistry and behavior in solution. Computational methods can predict pKa values with reasonable accuracy, often within one pKa unit of experimental values. nih.govacs.org These predictions typically involve calculating the free energy change of the protonation reaction in a solvated environment.

The pKa of a nitrogen heterocycle is influenced by the hybridization of the nitrogen's lone pair and the electronic effects of substituents. For pyridine, the experimental pKa in water is around 5.2. ut.ee In 2,2'-bipyridine (B1663995), the pKa is slightly lower, at about 4.5, due to the electronic influence of the second pyridine ring. ut.ee For this compound, two distinct pKa values are expected, corresponding to the protonation of the two different nitrogen atoms. The nitrogen on the pyridine ring bearing the electron-withdrawing nitrile group is expected to be significantly less basic than the nitrogen on the other ring. Computational models like the semiempirical PM6 method or DFT coupled with a continuum solvation model (like SMD or COSMO) can be employed to estimate these pKa values. nih.govacs.org

Table 3: Experimental pKa Values for Pyridine and Related Heterocycles in Water These values provide a baseline for estimating the basicity of the nitrogen atoms in this compound. ut.ee

Compound pKa (in H2O)
Pyridine 5.23
2,2'-Bipyridine 4.54
Quinoline 4.93
Isoquinoline 5.46
Acridine 5.62

Solubility and Intermolecular Interaction Modeling

The solubility of a molecule is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a general guideline: polar molecules tend to dissolve in polar solvents, and nonpolar molecules in nonpolar solvents. frontiersin.org this compound possesses both polar (nitrile group, nitrogen atoms) and nonpolar (aromatic rings) regions, suggesting it will have moderate solubility in a range of organic solvents.

Computational modeling can provide a more quantitative understanding of solubility and intermolecular forces. Molecular dynamics (MD) simulations can be used to calculate the free energy of solvation, which is directly related to solubility. These simulations model the explicit interactions between the solute (this compound) and solvent molecules. The key intermolecular forces at play for this compound would include:

Dipole-dipole interactions: Arising from the permanent dipole moment created by the polar C≡N bond and the nitrogen heteroatoms.

π-π stacking: Attractive, noncovalent interactions between the aromatic rings of adjacent molecules.

Hydrogen bonding: While the molecule itself cannot donate hydrogen bonds, the nitrogen atoms can act as hydrogen bond acceptors from protic solvents like water or alcohols.

Understanding these interactions is critical for predicting how the molecule will behave in solution, how it might crystallize, and how it will interact with other molecules in a reaction mixture or a material.

Mechanistic Studies of Chemical Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, mechanistic studies could focus on several key transformations:

Coordination to Metal Centers: DFT calculations can model the process of ligand binding to a metal ion, providing insights into the thermodynamics and kinetics of complex formation. The asymmetric nature of this compound makes it an interesting chelating ligand, and computations could predict its preferred coordination geometry.

Cross-Coupling Reactions: Bipyridines are often synthesized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). mdpi.comresearchgate.net Computational studies can elucidate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination, helping to optimize reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack. A recent study demonstrated that trimethylammonium groups on bipyridines can be displaced by various nucleophiles. acs.org DFT calculations could model the SNAr mechanism for this compound, predicting the activation barriers for reactions with different nucleophiles at various positions on the rings. researchgate.net

By mapping the potential energy surfaces for these reactions, computational studies can provide a detailed, step-by-step understanding of the chemical transformations involving this compound, guiding synthetic efforts and the development of new applications. mdpi.compreprints.org

Derivatization and Structure Property Relationships of 2,3 Bipyridine 6 Carbonitrile Analogues

Strategies for Further Functionalization of the Bipyridine Core

The functionalization of the [2,3'-Bipyridine]-6-carbonitrile core can be achieved through a variety of synthetic methodologies, primarily targeting the pyridine (B92270) rings and the nitrile group. These strategies allow for the introduction of a wide array of functional groups, which in turn modulates the compound's properties.

One of the most common approaches involves cross-coupling reactions , such as the Suzuki, Stille, and Negishi reactions. mdpi.com These palladium-catalyzed methods are highly effective for creating carbon-carbon bonds, enabling the introduction of aryl, alkyl, and other organic moieties onto the bipyridine framework. mdpi.com For instance, the Suzuki coupling, which utilizes boronic acids, has been successfully employed to synthesize various bipyridine derivatives. mdpi.com The use of bulky ligands in these reactions can help to prevent the bipyridine product from strongly coordinating with the metal catalyst, which can otherwise decrease catalytic activity and yield. nih.gov

Another key strategy is the modification of the nitrile group . The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up new avenues for derivatization, such as the formation of esters, amides, or the introduction of new N-containing heterocycles. For example, [2,2'-Bipyridinyl]-6-carbonitrile has been used in telescoped condensation reactions to synthesize functionalized hemi-1,2,4-triazinyl-[2,2']-bipyridines. mdpi.com

Direct C-H activation is an increasingly important method for functionalizing pyridines. This approach allows for the direct introduction of functional groups at specific C-H bonds, often with high selectivity and atom economy. While specific examples for this compound are still emerging, the broader field of pyridine chemistry suggests significant potential for this strategy.

Furthermore, Wurtz-type coupling reactions using sodium dispersion have been used to synthesize bipyridine derivatives. mdpi.compreprints.org This method involves reacting pyridines with an oxidizing agent in the presence of sodium. mdpi.compreprints.org

Impact of Substituents on Electronic, Geometric, and Coordination Properties

The introduction of different substituents onto the this compound framework has a profound impact on its electronic structure, geometry, and how it coordinates to metal ions. These changes are critical for tailoring the molecule for specific applications.

Electronic Properties: The electronic nature of the substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), significantly alters the electronic landscape of the bipyridine.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and cyano (-CN) groups decrease the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). sciencepublishinggroup.com This can lead to a red-shift in the absorption spectra of the molecule and its metal complexes. sciencepublishinggroup.com In the context of metal complexes, EWGs can make the reduction potentials more positive. nih.gov However, strongly electron-withdrawing groups can sometimes inhibit the catalytic activity of the corresponding metal complexes. nih.govnih.gov

Electron-Donating Groups (EDGs): Groups such as amino (-NH2) and methoxy (B1213986) (-OCH3) increase the energy level of the Highest Occupied Molecular Orbital (HOMO) and can also raise the LUMO energy. sciencepublishinggroup.com This often results in a blue-shift in the absorption spectra. sciencepublishinggroup.com EDGs can make the metal center more electron-rich, which may enhance its reactivity in certain catalytic cycles. nih.gov

A systematic study on Re(I) tricarbonyl complexes with substituted 2,2'-bipyridine (B1663995) ligands demonstrated these effects clearly. The introduction of EWGs like -NO2 resulted in red-shifted absorption and emission bands, while EDGs like -NH2 caused a blue-shift. sciencepublishinggroup.com

Coordination Properties: The bipyridine unit is a classic bidentate ligand, forming stable complexes with a wide range of metal ions. The electronic and steric properties of substituents can fine-tune these coordination properties. For instance, the introduction of additional coordinating groups, such as in 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid, allows for the formation of polynuclear complexes with bridging ligands. nih.gov The electronic effects of substituents on the bipyridine ligand can influence the electron density on the coordinated metal, which in turn can affect the catalytic activity of the complex. acs.org

Table 1: Effect of Substituents on the Properties of Bipyridine Derivatives

Substituent TypeExample GroupsEffect on LUMO EnergyEffect on Absorption SpectrumImpact on Metal Complex Reduction Potential
Electron-Withdrawing (EWG)-NO2, -CN, -CF3DecreasesRed-shift (longer wavelength)More Positive
Electron-Donating (EDG)-NH2, -NMe2, -OHIncreasesBlue-shift (shorter wavelength)More Negative
Aromatic-Ph, -PhOHBehaves similarly to unsubstituted bipyridine systems in some cases.

Advanced Synthetic Modifications for Tailored Applications and Enhanced Performance

Building upon fundamental functionalization strategies, advanced synthetic modifications are being explored to create this compound analogues with highly specific functionalities and improved performance for targeted applications.

One area of focus is the development of "building blocks" for photoactive polynuclear complexes . This involves synthesizing bipyridine derivatives with pendant ligands capable of coordinating to other metal centers. For example, derivatives of tris(2,2'-bipyridine)ruthenium(II) have been prepared with externally directed pyridyl or phenol (B47542) groups. rsc.org These can then be used to construct larger, multi-component systems for applications in artificial photosynthesis and light-harvesting.

Another advanced strategy involves the incorporation of the bipyridine unit into macrocyclic structures . For example, a 2,2'-bipyridine derivative with an appended aza-crown ether macrocycle has been synthesized. chemrxiv.org This modification allows for flexidentate coordination, where the number of coordinating atoms can change, offering a new level of control over the metal complex's geometry and reactivity. chemrxiv.org

For applications in materials science, particularly in organic light-emitting diodes (OLEDs), modifications are designed to optimize the electronic and photophysical properties. This includes the synthesis of "push-pull" systems, where both electron-donating and electron-withdrawing groups are present on the same bipyridine ligand. nih.gov This creates an electronic gradient across the molecule, which can be beneficial for charge transport and emission properties. nih.gov Theoretical studies suggest that careful selection of substituents can control the HOMO and LUMO energy levels to desirable values for optoelectronic devices. ajchem-a.com

Furthermore, the development of new catalytic systems for the synthesis of bipyridine derivatives continues to be a key area of research. This includes the use of novel palladium catalysts that are stable in air and can produce high yields without the need for an inert atmosphere, making the synthesis of tailored bipyridines more efficient and scalable. mdpi.com

Future Perspectives and Emerging Research Avenues for 2,3 Bipyridine 6 Carbonitrile

Interdisciplinary Research Opportunities at the Interface of Organic, Inorganic, and Materials Chemistry

The convergence of organic, inorganic, and materials chemistry offers a powerful platform for unlocking the potential of [2,3'-Bipyridine]-6-carbonitrile. Its distinct arrangement of nitrogen atoms makes it a versatile ligand for a wide array of metal ions, opening up avenues for the creation of novel coordination complexes with tailored properties.

The exploration of metal complexes featuring this compound as a ligand is a key area for interdisciplinary research. The coordination of this bipyridine derivative to various metal centers can lead to the development of new catalysts, luminescent materials, and functional assemblies. For instance, the principles governing the behavior of well-studied 2,2'-bipyridine (B1663995) metal complexes in catalysis and materials science can serve as a guide for investigating the unique contributions of the 2,3'-isomer. The altered steric and electronic environment provided by the this compound ligand is expected to influence the photophysical and electrochemical properties of the resulting metal complexes, potentially leading to materials with enhanced performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. chemimpex.com

Furthermore, the integration of this compound into larger supramolecular structures and polymers presents another exciting research frontier. Its ability to act as a bridging ligand could be exploited to construct intricate architectures with applications in areas like molecular sensing and gas storage. The nitrile group offers a site for further functionalization, allowing for the covalent linking of the bipyridine unit into polymeric backbones or onto surfaces, creating advanced materials with tunable properties.

Advancements in Sustainable Synthetic Methodologies for Complex Bipyridine Architectures

The development of efficient and environmentally benign synthetic routes to complex bipyridine architectures, including this compound, is crucial for enabling its widespread investigation and application. Traditional cross-coupling reactions, such as Stille and Negishi couplings, have been instrumental in the synthesis of bipyridine derivatives. mdpi.com However, these methods often rely on toxic organotin reagents or require harsh reaction conditions, prompting the search for more sustainable alternatives.

Future research will likely focus on the development of catalytic systems that are more environmentally friendly. This includes the use of earth-abundant metal catalysts and the exploration of C-H activation strategies to avoid the pre-functionalization of starting materials. mdpi.com The direct coupling of pyridine (B92270) derivatives through C-H activation would represent a significant step towards a more atom-economical and sustainable synthesis of this compound and its derivatives.

Moreover, flow chemistry and mechanochemistry are emerging as powerful tools for the synthesis of organic molecules. These technologies offer advantages such as improved reaction control, enhanced safety, and reduced solvent usage. Applying these innovative techniques to the synthesis of this compound could lead to more efficient, scalable, and sustainable production processes.

Synthetic MethodKey FeaturesSustainability Considerations
Stille CouplingVersatile for C-C bond formation.Utilizes toxic organotin reagents. mdpi.com
Negishi CouplingAlternative to Stille coupling.Often requires stoichiometric organozinc reagents.
Suzuki CouplingUtilizes relatively non-toxic boronic acids.Can require precious metal catalysts. mdpi.com
C-H ActivationAvoids pre-functionalization, high atom economy.Often requires specific directing groups and catalysts. mdpi.com
Flow ChemistryPrecise control over reaction parameters, enhanced safety.Initial setup costs can be high.
MechanochemistryReduced solvent usage, potential for novel reactivity.Scalability can be a challenge.

Exploration of Novel Applications in Emerging Technologies and Advanced Materials

The unique electronic and coordination properties of this compound make it a promising candidate for a range of emerging technologies and advanced materials. Its potential applications span from electronics and photonics to sensing and catalysis.

In the realm of materials science, this compound-based compounds are expected to find use in the development of next-generation OLEDs. The bipyridine core can act as an electron-transporting or emissive material, and the cyano substituent can be used to fine-tune the electronic properties and enhance device performance. chemimpex.com Research into triarylamine-pyridine-carbonitrile compounds for OLEDs has shown that such structures can lead to high quantum efficiencies. nih.gov By analogy, metal complexes of this compound could exhibit interesting photophysical properties, such as thermally activated delayed fluorescence (TADF), which is a key mechanism for achieving high efficiency in OLEDs.

The ability of the bipyridine moiety to bind to metal ions also opens up possibilities for the development of novel sensors. The fluorescence or electrochemical properties of this compound could be modulated upon coordination to a specific metal ion, forming the basis for a selective and sensitive detection method. Pyrene-appended bipyridine hydrazone ligands, for example, have been successfully employed as "turn-on" fluorescent sensors for Cu2+ ions. rsc.org Similar sensor designs incorporating the this compound scaffold could be explored for various analytes.

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